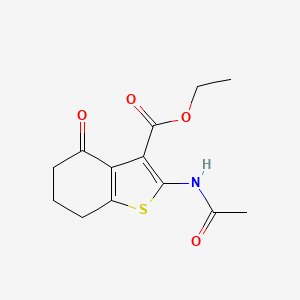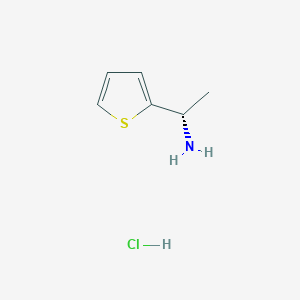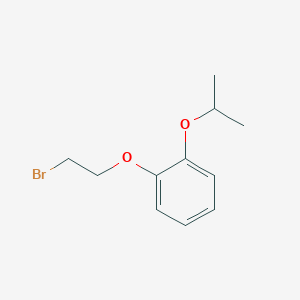![molecular formula C5H7F3O B1392934 [1-(Trifluoromethyl)cyclopropyl]methanol CAS No. 371917-17-8](/img/structure/B1392934.png)
[1-(Trifluoromethyl)cyclopropyl]methanol
Overview
Description
“[1-(Trifluoromethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 . The compound is a liquid and should be stored in a dry, cool, and well-ventilated place .
Molecular Structure Analysis
The InChI code for “[1-(Trifluoromethyl)cyclopropyl]methanol” is 1S/C5H7F3O/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(Trifluoromethyl)cyclopropyl]methanol” is a liquid . It should be stored in a dry place, preferably in a freezer under -20°C .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is significant in pharmaceuticals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties. Compounds like [1-(Trifluoromethyl)cyclopropyl]methanol could be key intermediates in synthesizing drugs with improved efficacy and safety profiles .
Agrochemical Synthesis
In agrochemistry, the incorporation of trifluoromethyl groups has been crucial for developing new pesticides and herbicides. The compound’s structural motif could be utilized in creating compounds with better environmental stability and lower toxicity .
Material Science
The trifluoromethyl group can impart unique properties to materials, such as increased resistance to degradation and altered electrical characteristics, making [1-(Trifluoromethyl)cyclopropyl]methanol potentially valuable in material science applications .
Organic Synthesis
This compound can serve as a building block for complex organic synthesis, facilitating the introduction of the trifluoromethyl group into various organic motifs through C–H/X bond functionalization or addition processes .
Medicinal Chemistry Research
In medicinal chemistry, the trifluoromethyl group’s presence is often associated with increased biological activity. Therefore, [1-(Trifluoromethyl)cyclopropyl]methanol could be instrumental in the design and synthesis of new biologically active molecules .
Fluorine Chemistry
The compound can be used in fluorine chemistry research to explore new reactions and mechanisms involving C–F bond activation and defluorinative functionalization .
Radiolabeling Studies
Trifluoromethyl groups are often used in radiolabeling studies to track the distribution and metabolism of drugs within the body, making this compound potentially useful in such research .
Environmental Science
Research into the environmental impact of fluorinated compounds includes studying their stability, breakdown, and potential bioaccumulation. [1-(Trifluoromethyl)cyclopropyl]methanol could be used in studies aimed at understanding these aspects .
Safety and Hazards
“[1-(Trifluoromethyl)cyclopropyl]methanol” is classified as dangerous, with the signal word "Danger" . It has the hazard statement H225 . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation . It should be handled in a well-ventilated area .
properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWSKSKIJXVNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679161 | |
| Record name | [1-(Trifluoromethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclopropyl]methanol | |
CAS RN |
371917-17-8 | |
| Record name | 1-(Trifluoromethyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371917-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Trifluoromethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1392855.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)

![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)

![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)